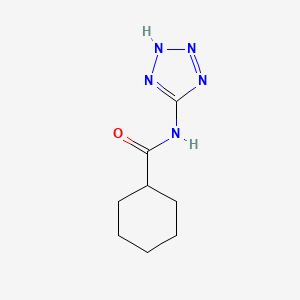

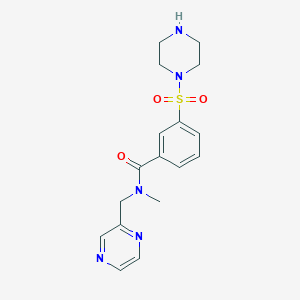

![molecular formula C17H19F2N5O B5596415 2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)

2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide, also known as PF-06282999, is a small molecule inhibitor of the enzyme PIM1 kinase. PIM1 kinase is a serine/threonine kinase that is involved in the regulation of cell growth and survival. PF-06282999 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.

Applications De Recherche Scientifique

Chemical Synthesis and Compound Formation

Condensation of Amines

The compound has been utilized in the condensation of amines like 2-aminofluorene with α,ω-dibromoalkanes, forming various derivatives (Barak, 1968).

Synthesis of Novel Pyrazolopyrimidines

It is involved in the synthesis of novel pyrazolopyrimidines derivatives which have potential applications as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Pharmacological Research

KCNQ2/Q3 Potassium Channel Openers

N-pyridyl benzamide derivatives, related structurally to the given compound, have been identified as active in animal models of epilepsy and pain (Amato et al., 2011).

Histone Deacetylase Inhibition

Derivatives of the compound have shown promise in inhibiting histone deacetylases, indicating potential for cancer treatment (Zhou et al., 2008).

Imaging and Radiochemistry

- PET Imaging Agent Synthesis: The compound has been used in synthesizing new potential PET agents for imaging B-Raf(V600E) in cancers (Wang et al., 2013).

Molecular and Material Sciences

Polymerization Initiators

It has applications in the synthesis of single-component initiators for polymerization of ethylene or copolymerization with functionalized norbornene monomers (Rojas et al., 2007).

Synthesis of Luminescent Compounds

Derivatives of the compound have been used to synthesize luminescent materials with potential applications in optoelectronics and sensor technologies (Srivastava et al., 2017).

Polyimide Derivatives

The compound has been utilized in the synthesis of novel polyimides with improved thermal stability and solubility (Zhang et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O/c18-12-4-3-5-13(19)16(12)17(25)21-7-6-20-14-10-15(23-11-22-14)24-8-1-2-9-24/h3-5,10-11H,1-2,6-9H2,(H,21,25)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJOBEBGXXPDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)

![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)

![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)